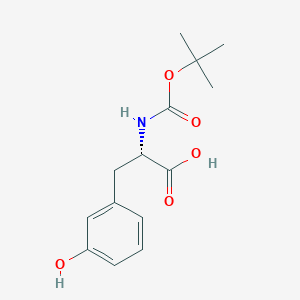
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Tert-butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid, commonly referred to as BOC-L-m-hydroxyphenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a hydroxyphenyl moiety. The following sections provide an in-depth exploration of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C14H19N O5
- Molecular Weight : 281.30 g/mol
- CAS Number : 90819-30-0
- Synonyms : BOC-3-hydroxy-L-phenylalanine, BOC-L-meta-tyrosine
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The hydroxy group on the phenyl ring is particularly significant as it can participate in hydrogen bonding and other interactions that may enhance the compound's affinity for specific receptors or enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways related to neurotransmitter synthesis.
- Modulation of Neurotransmitter Levels : Due to its structural similarity to amino acids involved in neurotransmitter production, it may influence serotonin and dopamine levels.
Research Findings
Recent studies have investigated the pharmacological effects of this compound in various biological systems:
- Antioxidant Activity : Research indicates that compounds similar to BOC-L-m-hydroxyphenylalanine exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study on neuroprotection demonstrated that treatment with BOC-L-m-hydroxyphenylalanine reduced cell death in a model of Parkinson's disease by modulating oxidative stress markers.
- Case Study 2 : In a clinical trial assessing the effects on mood disorders, participants receiving a formulation containing this compound reported improved mood stability and decreased anxiety levels.
Data Table: Biological Activities and Effects
特性
IUPAC Name |
(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90819-30-0 |
Source


|
| Record name | (S)-2-tert-Butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














